

# Application Notes and Protocols: Preparation of $\alpha,\alpha$ -Disubstituted Amino Acids from Glycine Schiff Bases

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## Compound of Interest

Compound Name: Methyl N-(diphenylmethylidene)glycinate

Cat. No.: B020685

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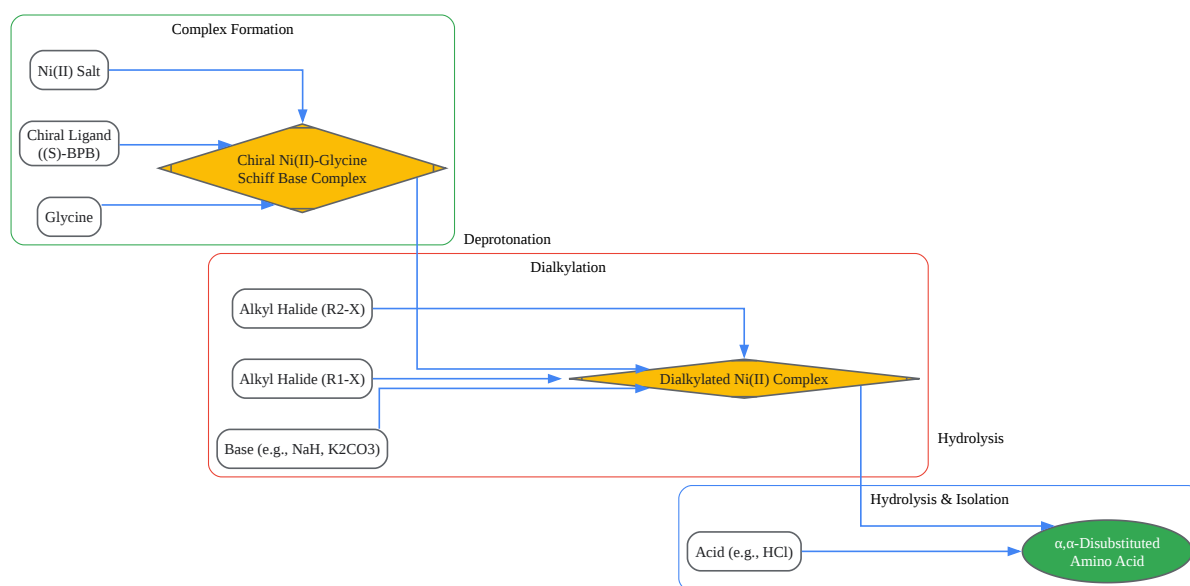
## Introduction

$\alpha,\alpha$ -Disubstituted amino acids are crucial building blocks in medicinal chemistry and drug design. Their unique steric hindrance can impart desirable properties to peptides and small molecules, such as increased metabolic stability, conformational constraints, and enhanced biological activity. This document provides detailed application notes and experimental protocols for the synthesis of  $\alpha,\alpha$ -disubstituted amino acids utilizing glycine Schiff bases as versatile starting materials. Two primary, robust methods are highlighted: the asymmetric alkylation of chiral Nickel(II) complexes and the phase-transfer catalyzed (PTC) alkylation of O'Donnell's Schiff bases.

## Method 1: Asymmetric Alkylation of Chiral Ni(II)-Glycine Schiff Base Complexes

This method, pioneered by Belokon and coworkers, employs a chiral ligand to form a square-planar Ni(II) complex with a glycine Schiff base. The chiral environment of the complex directs the stereoselective alkylation of the  $\alpha$ -carbon. Subsequent hydrolysis of the alkylated complex yields the desired  $\alpha,\alpha$ -disubstituted amino acid with high enantiopurity. This approach is particularly noted for its high diastereoselectivity and scalability.<sup>[1][2][3]</sup>

## Experimental Workflow:



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Caption: General workflow for the synthesis of  $\alpha,\alpha$ -disubstituted amino acids via chiral Ni(II) complexes.

## Quantitative Data Summary:

| Entry | Alkyl Halide (R-X) | Base                            | Solvent      | Yield (%) | Diastereomeric Excess (de, %) | Reference |
|-------|--------------------|---------------------------------|--------------|-----------|-------------------------------|-----------|
| 1     | Benzyl Bromide     | NaH                             | DMF          | 85        | >95                           | [1]       |
| 2     | Allyl Bromide      | K <sub>2</sub> CO <sub>3</sub>  | Acetonitrile | 92        | >95                           | [2]       |
| 3     | Propargyl Bromide  | Cs <sub>2</sub> CO <sub>3</sub> | DMF          | 88        | >95                           | [2]       |
| 4     | Ethyl Iodide       | NaH                             | DMF          | 75        | >90                           | [1]       |
| 5     | Methyl Iodide      | K <sub>2</sub> CO <sub>3</sub>  | Acetonitrile | 80        | >95                           | [2]       |

## Detailed Experimental Protocol:

### 1. Preparation of the Chiral Ni(II)-Glycine Schiff Base Complex:

- To a solution of (S)-2-[N-(N'-benzylpropyl)amino]benzophenone ((S)-BPB) (1.0 eq) and glycine (1.1 eq) in methanol is added a solution of nickel(II) nitrate hexahydrate (1.0 eq) in methanol.
- A solution of sodium hydroxide (2.2 eq) in methanol is added dropwise to the reaction mixture.
- The mixture is stirred at room temperature for 2 hours, during which time a deep red precipitate forms.
- The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to afford the chiral Ni(II)-glycine Schiff base complex.

### 2. Dialkylation of the Ni(II) Complex:

- The dried Ni(II)-glycine Schiff base complex (1.0 eq) is suspended in anhydrous N,N-dimethylformamide (DMF).
- A base such as sodium hydride (2.5 eq) or potassium carbonate (3.0 eq) is added portion-wise at 0 °C.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- The first alkylating agent (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.
- The second alkylating agent (1.2 eq) is then added, and the mixture is stirred for an additional 12-16 hours at room temperature.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

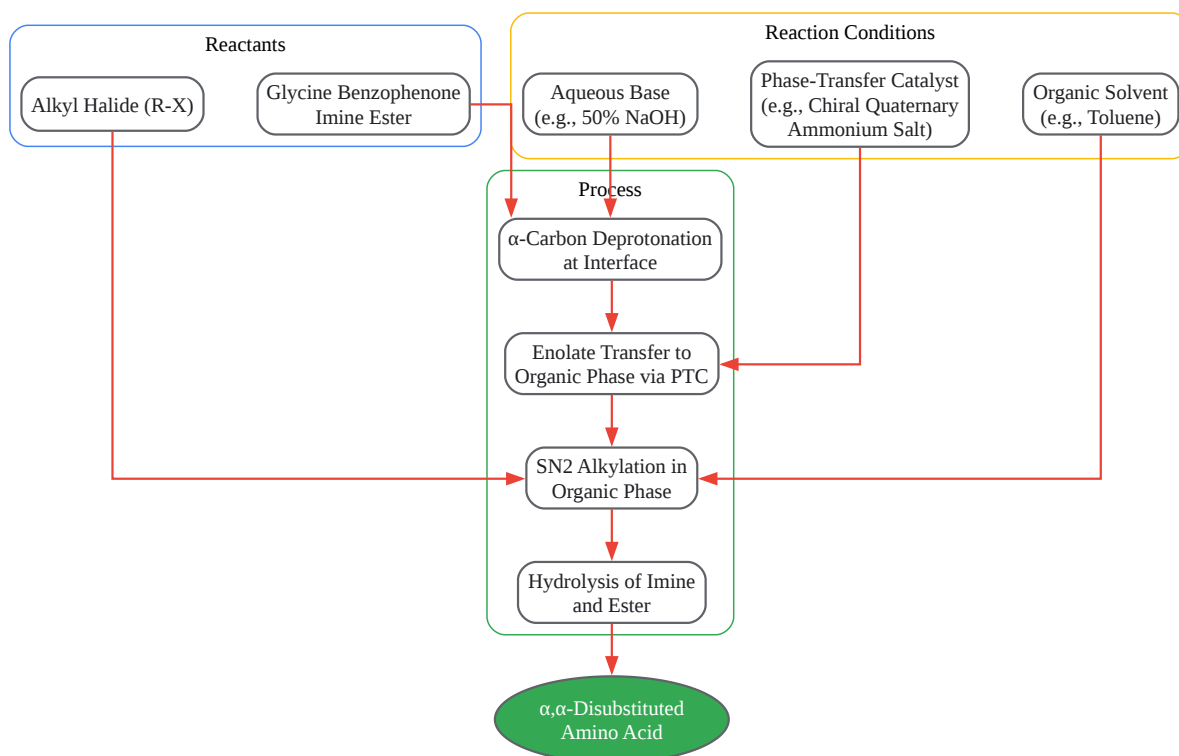
### 3. Hydrolysis and Isolation of the $\alpha,\alpha$ -Disubstituted Amino Acid:

- The purified dialkylated Ni(II) complex is dissolved in a mixture of methanol and 6 M hydrochloric acid.
- The solution is heated at reflux for 4 hours.
- The reaction mixture is cooled to room temperature, and the precipitated chiral ligand is removed by filtration.
- The filtrate is concentrated under reduced pressure.
- The resulting solid is dissolved in water and purified by ion-exchange chromatography to yield the desired  $\alpha,\alpha$ -disubstituted amino acid.

## Method 2: Phase-Transfer Catalyzed (PTC) Alkylation of Glycine Benzophenone Imine

The O'Donnell amino acid synthesis utilizes a glycine Schiff base derived from benzophenone and a glycine alkyl ester.<sup>[4]</sup> Deprotonation of the  $\alpha$ -carbon is achieved using a base in a biphasic system, with a phase-transfer catalyst facilitating the transfer of the enolate to the organic phase for subsequent alkylation.<sup>[5]</sup> The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, enables the asymmetric synthesis of  $\alpha,\alpha$ -disubstituted amino acids.

### Logical Relationship of Key Components in PTC Alkylation:



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Caption: Key components and their roles in the PTC alkylation of glycine Schiff bases.

## Quantitative Data Summary:

| Entry | Alkyl Halide (R-X)     | Chiral PTC  | Base     | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|-------|------------------------|---|----------|-----------|-----------------------------|-----------|
| 1     | Benzyl Bromide         | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide               | 50% KOH  | 95        | 94                          | [6]       |
| 2     | 4-Fluorobenzyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide               | 50% KOH  | 88        | 92                          | [6]       |
| 3     | n-Butyl Bromide        | (S)-N,N-Dimethyl-N-(1-(naphthalen-1-yl)ethyl)benzylammonium bromide | 50% NaOH | 78        | 85                          | [7]       |
| 4     | Allyl Bromide          | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide               | 50% KOH  | 91        | 90                          | [6]       |
| 5     | Methyl Iodide          | (S)-N,N-Dimethyl-N-(1-(naphthalen-                                  | 50% NaOH | 72        | 80                          | [7]       |

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## Detailed Experimental Protocol:

### 1. Preparation of N-(Diphenylmethylene)glycine tert-butyl Ester:

- A mixture of glycine tert-butyl ester hydrochloride (1.0 eq), benzophenone imine (1.1 eq), and dichloromethane is stirred at room temperature.
- The reaction is typically complete within 12-24 hours.
- The reaction mixture is filtered to remove ammonium chloride, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to afford the pure Schiff base.

### 2. Phase-Transfer Catalyzed Dialkylation:

- To a vigorously stirred biphasic mixture of toluene and 50% aqueous sodium hydroxide is added the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and a chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.05-0.1 eq).
- The mixture is cooled to 0 °C.
- The first alkylating agent (1.1 eq) is added dropwise.
- The reaction is stirred at 0 °C for the specified time (typically 4-8 hours).
- The second alkylating agent (1.1 eq) is then added, and the mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.
- The reaction progress is monitored by TLC or HPLC.



- Upon completion, the layers are separated, and the aqueous layer is extracted with toluene.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
- The residue is purified by flash column chromatography.

### 3. Deprotection to the Free Amino Acid:

- The purified dialkylated Schiff base is dissolved in a mixture of tetrahydrofuran and 1 M hydrochloric acid.
- The mixture is stirred at room temperature for 4-6 hours until the imine is completely hydrolyzed (monitored by TLC).
- The reaction mixture is concentrated to remove the THF.
- The aqueous solution is washed with diethyl ether to remove benzophenone.
- The aqueous layer is then treated with a strong acid (e.g., trifluoroacetic acid) to cleave the tert-butyl ester, or saponified with a base followed by acidification.
- The final product is isolated and purified by standard methods such as ion-exchange chromatography or recrystallization.

## Conclusion

The preparation of  $\alpha,\alpha$ -disubstituted amino acids from glycine Schiff bases offers a versatile and powerful platform for accessing a wide range of structurally diverse building blocks. The choice between the chiral Ni(II) complex methodology and the phase-transfer catalysis approach will depend on the specific target molecule, desired scale, and available resources. Both methods, when executed with care, provide reliable access to these valuable compounds for applications in pharmaceutical research and development.

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